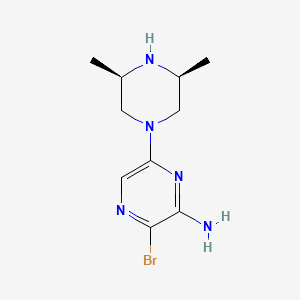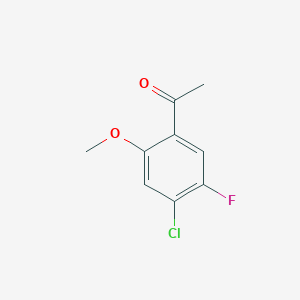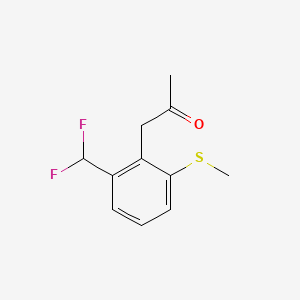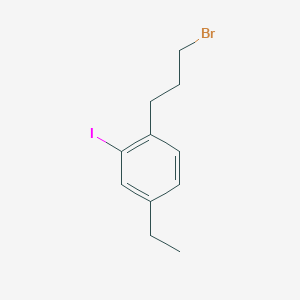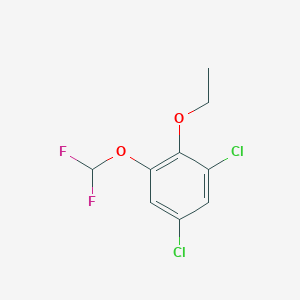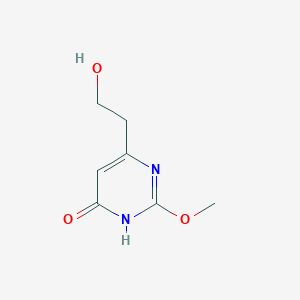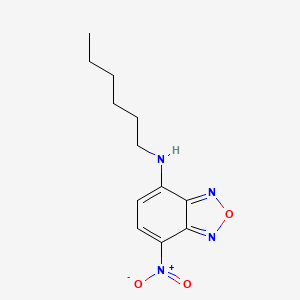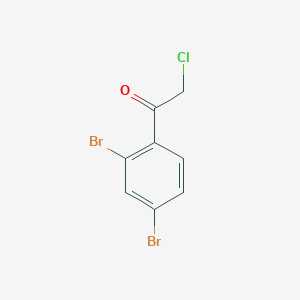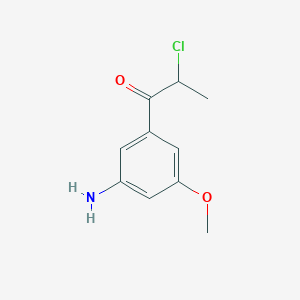
1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one: is an organic compound with the molecular formula C10H8ClF3O2 . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a fluorophenyl group attached to a propan-2-one backbone. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-4-fluorobenzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification Steps: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in physiological effects.
類似化合物との比較
1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a fluorine atom, leading to different chemical properties and reactivity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H8ClF3O2 |
|---|---|
分子量 |
252.62 g/mol |
IUPAC名 |
1-chloro-1-[2-(difluoromethoxy)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-5(15)9(11)7-3-2-6(12)4-8(7)16-10(13)14/h2-4,9-10H,1H3 |
InChIキー |
RKGDKWFZCSEUMQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


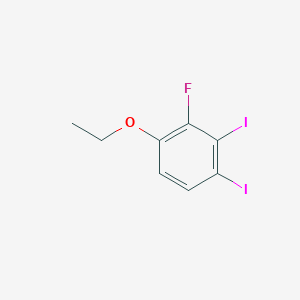
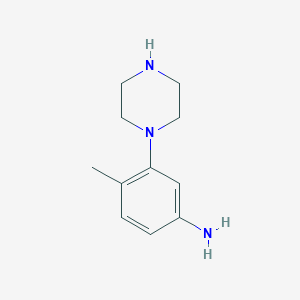
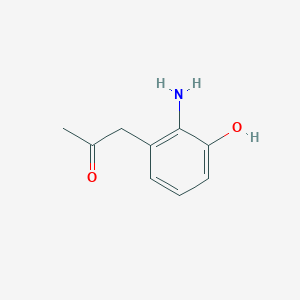
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
